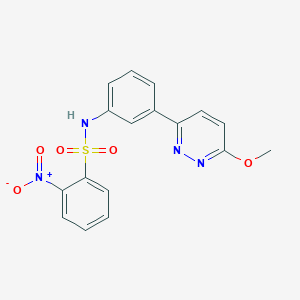

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound with a molecular formula of C18H14N4O4S. This compound is notable for its unique structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 3-chloro-6-methoxypyridazine with an appropriate phenylamine under controlled conditions to form the methoxypyridazinyl intermediate.

Coupling with Nitrobenzenesulfonamide: The intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

科学研究应用

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

- N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzamide

Uniqueness

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

生物活性

Overview of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

This compound is a sulfonamide derivative that incorporates a pyridazine moiety. Compounds in this class often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

- Molecular Formula : C13H12N4O4S

- Molecular Weight : Approximately 304.32 g/mol

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The presence of the pyridazine ring may enhance this activity due to its ability to interact with various biological targets.

Anticancer Potential

Research on similar pyridazine derivatives has indicated potential anticancer effects. For instance, compounds with a pyridazine structure have shown inhibition of cancer cell proliferation in various in vitro studies. The nitro group in this compound may contribute to cytotoxicity against cancer cells.

Enzyme Inhibition

Pyridazine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of carbonic anhydrase or other metabolic enzymes, which could be relevant in treating conditions like glaucoma or certain types of cancer.

Case Studies and Research Findings

- Antitumor Activity : A study on related compounds demonstrated that modifications on the pyridazine ring significantly affected antitumor activity against various cancer cell lines. The introduction of electron-withdrawing groups (like nitro groups) generally enhanced cytotoxicity.

- Antibacterial Studies : Research has shown that sulfonamide compounds exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of different aromatic systems can lead to improved potency against resistant strains.

- Mechanism of Action : The mechanism by which these compounds exert their biological effects typically involves interference with DNA synthesis or metabolic pathways crucial for cell survival.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O4S |

| Molecular Weight | 304.32 g/mol |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

| Enzyme Inhibition Potential | Yes |

常见问题

Q. What are the standard synthetic routes for N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves multi-step organic reactions, starting with coupling a methoxypyridazine moiety to a nitrobenzenesulfonamide backbone. Key steps include:

- Suzuki-Miyaura cross-coupling to attach the pyridazine ring to the phenyl group.

- Sulfonylation using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine).

Optimization strategies: - Continuous flow synthesis to enhance reaction efficiency and reduce side products .

- High-throughput screening of solvents (e.g., DMF, acetonitrile) and temperatures (room temperature to reflux) to maximize yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., methoxy, nitro groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated 375.46 g/mol vs. observed) .

Q. How does the presence of the methoxypyridazine and nitrobenzenesulfonamide groups influence the compound's biological activity?

Basic Research Question

- The methoxypyridazine group enhances solubility and facilitates π-π stacking with aromatic residues in enzyme active sites .

- The nitrobenzenesulfonamide moiety acts as a hydrogen-bond acceptor, potentially targeting enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Comparative studies show fluorine or methyl substitutions on the phenyl ring alter potency by 2–5-fold, highlighting substituent effects .

Q. What computational approaches are recommended to model the interaction between this compound and potential enzymatic targets?

Advanced Research Question

- Molecular Docking: Tools like AutoDock Vina predict binding modes with targets (e.g., COX-2) using crystal structures from the Protein Data Bank .

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and charge distribution .

- Molecular Dynamics (MD): Simulates stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

- Meta-analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Structural Analog Screening: Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects .

- Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What strategies are employed to assess the stability of this sulfonamide under varying pH and temperature conditions?

Advanced Research Question

- Forced Degradation Studies: Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH, 40°C, 24h) to monitor hydrolysis via HPLC .

- Oxidative stress (3% H₂O₂) to assess nitro group stability .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., >200°C) .

- Light Exposure Tests: UV-vis spectroscopy tracks nitro-to-nitroso conversion under UV light .

Q. What are the key considerations in designing analogues to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance electrophilic reactivity .

- Bioisosteric Replacement: Swap the methoxy group with ethoxy or methylsulfonyl to balance lipophilicity and solubility .

- Fragment-Based Design: Use X-ray crystallography of protein-ligand complexes to guide modifications (e.g., elongating the sulfonamide linker) .

Q. How does the crystalline form of related sulfonamides inform formulation strategies for this compound?

Advanced Research Question

- Polymorph Screening: Identify stable crystalline forms via slurry experiments in solvents like ethanol/water .

- Hydrogen-Bond Analysis: Graph set analysis (e.g., Etter’s rules) predicts packing motifs, aiding in co-crystal design for improved bioavailability .

- Dissolution Testing: Compare dissolution rates of amorphous vs. crystalline forms in simulated gastric fluid (pH 1.2) .

属性

IUPAC Name |

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-26-17-10-9-14(18-19-17)12-5-4-6-13(11-12)20-27(24,25)16-8-3-2-7-15(16)21(22)23/h2-11,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKFHGWGPQINFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。